REACTION_CXSMILES
|
[F:1][C:2]([F:11])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][OH:4].[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]OCC(F)(F)CCC1C=CC=CC=1>>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:4][CH2:3][C:2]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)([F:11])[F:1]
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C1=CC=CC=C1)F
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCOCC(CCC1=CC=CC=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography with silica gel and n-hexane/ethyl acetate (10:1) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCOCC(F)(F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |